3,5-Diiodo-L-thyronine

Catalog No.
S516011
CAS No.
1041-01-6
M.F
C15H13I2NO4
M. Wt
525.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diiodo-L-thyronine

CAS Number

1041-01-6

Product Name

3,5-Diiodo-L-thyronine

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C15H13I2NO4

Molecular Weight

525.08 g/mol

InChI

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1

InChI Key

ZHSOTLOTTDYIIK-ZDUSSCGKSA-N

SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I

Solubility

Soluble in DMSO

Synonyms

3,5-diiodo-DL-thyronine, 3,5-diiodo-L-thyronine, 3,5-diiodothyronine, 3,5-diiodothyronine, (DL)-isomer, 3,5-diiodothyronine, (L)-isomer, 3,5-T2

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I

Description

The exact mass of the compound 3,5-Diiodo-L-thyronine is 524.89 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Thyroxine - Thyronines - Diiodothyronines - Supplementary Records. It belongs to the ontological category of phenylalanine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Modulator of Energy Metabolism

Increase in Glucose Consumption in Cardiomyoblasts

Reduction of Body Fat

3,5-Diiodo-L-thyronine, also known as 3,5-T2, is an active thyroid hormone metabolite classified within the iodothyronines. It is characterized by the presence of two iodine atoms at positions 3 and 5 of its inner ring structure. This compound plays a significant role in various physiological processes, particularly in energy metabolism and thermogenesis. Unlike its more well-known counterparts, thyroxine (T4) and triiodothyronine (T3), 3,5-Diiodo-L-thyronine exhibits unique biological properties that differentiate it from other thyroid hormones .

The mechanism of action of T2 is still being elucidated. It can bind to thyroid hormone receptors (THRs) at lower affinity compared to T3, but with potentially different tissue-specific effects. Research suggests T2 may influence metabolism by increasing cellular oxygen consumption and promoting the conversion of white fat cells into energy-burning beige fat cells [].

Within the body. It acts as an allosteric regulator of cytochrome c oxidase, a crucial component of the mitochondrial electron transport chain. By preventing adenosine triphosphate from acting as an allosteric inhibitor, 3,5-Diiodo-L-thyronine enhances the activity of this enzyme complex, thereby promoting increased mitochondrial respiration and energy production . Additionally, it has been shown to influence lipid metabolism by modulating the expression of genes involved in fatty acid oxidation and lipogenesis .

The biological activity of 3,5-Diiodo-L-thyronine is marked by its ability to stimulate the thyroid hormone receptor beta (TR-beta), leading to increased energy expenditure and metabolic rate. Research indicates that it can enhance mitochondrial fatty acid oxidation rates and thermogenesis in skeletal muscle tissues . Furthermore, 3,5-Diiodo-L-thyronine's effects are observed rapidly, often within one hour of administration, making it a potent metabolically active compound. Notably, it suppresses thyroid-stimulating hormone release from the pituitary gland without significantly interfering with the hypothalamus-pituitary-thyroid feedback axis .

The synthesis of 3,5-Diiodo-L-thyronine can be achieved through various chemical pathways. One common method involves the iodination of L-tyrosine or its derivatives at the specific positions required for biological activity. For instance, methods utilizing electrophilic iodination techniques have been documented in literature . Additionally, synthetic analogs have been developed to study structure-activity relationships and improve upon the biological efficacy of 3,5-Diiodo-L-thyronine .

The applications of 3,5-Diiodo-L-thyronine extend into both clinical and research domains. Due to its unique metabolic effects, it has garnered interest in weight management and metabolic disorders. It is also studied for potential therapeutic roles in conditions characterized by impaired energy metabolism or obesity . Furthermore, its ability to modulate lipid metabolism makes it a candidate for investigating treatments for non-alcoholic fatty liver disease and other metabolic syndromes.

Interaction studies involving 3,5-Diiodo-L-thyronine have revealed its capacity to influence various biochemical pathways without significant adverse effects commonly associated with traditional thyroid hormones. For example, while it can activate nuclear thyroid hormone receptors similar to T3, it does so with less impact on cardiac function and without causing hyperthyroid symptoms . This property makes it an interesting subject for further research regarding safety and efficacy in long-term use.

Several compounds share structural similarities with 3,5-Diiodo-L-thyronine. Here is a comparison with notable compounds:

Compound NameStructure CharacteristicsUnique Features
Triiodothyronine (T3)Three iodine atoms at positions 3, 5, and 4More potent than T4; significant effects on metabolism
Thyroxine (T4)Four iodine atoms at positions 3, 5, 4, and 3'Precursor to T3; longer half-life than T3
DiiodothyronineTwo iodine atoms at positions 2 and 6Less biologically active; serves as a precursor
Thyromimetic compoundsVarious structures mimicking thyroid hormonesDesigned to selectively activate thyroid hormone receptors

Uniqueness of 3,5-Diiodo-L-thyronine: Unlike T3 and T4, which have broader systemic effects including cardiovascular stimulation and potential side effects related to long-term use, 3,5-Diiodo-L-thyronine demonstrates a more targeted action on metabolic pathways with fewer adverse reactions. Its rapid action on mitochondrial function coupled with its selective receptor activity distinguishes it from other iodothyronines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

524.89340 g/mol

Monoisotopic Mass

524.89340 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CAL3MRM51F

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (94.23%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1041-01-6

Wikipedia

3,5-Diiodothyronine

Dates

Modify: 2023-08-15
1: Senese R, Cioffi F, de Lange P, Leanza C, Iannucci LF, Silvestri E, Moreno M, Lombardi A, Goglia F, Lanni A. Both 3,5-Diiodo-L-Thyronine and 3,5,3'-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet. Front Physiol. 2017 Sep 14;8:706. doi: 10.3389/fphys.2017.00706. eCollection 2017. PubMed PMID: 28959215; PubMed Central PMCID: PMC5603695.
2: Fallahi P, Ferrari SM, Santini E, Camastra S, Frenzilli G, Puccini M, Goglia F, Lanni A, Marchetti P, Antonelli A. Both 3,5-diiodo-L-thyronine (T2) and T3 modulate glucose-induced insulin secretion. J Biol Regul Homeost Agents. 2017 Apr-Jun;31(2):503-508. PubMed PMID: 28685559.
3: Moreno M, Giacco A, Di Munno C, Goglia F. Direct and rapid effects of 3,5-diiodo-L-thyronine (T2). Mol Cell Endocrinol. 2017 Dec 15;458:121-126. doi: 10.1016/j.mce.2017.02.012. Epub 2017 Feb 10. PubMed PMID: 28192176.
4: Moreno M, Silvestri E, Coppola M, Goldberg IJ, Huang LS, Salzano AM, D'Angelo F, Ehrenkranz JR, Goglia F. 3,5,3'-Triiodo-L-Thyronine- and 3,5-Diiodo-L-Thyronine- Affected Metabolic Pathways in Liver of LDL Receptor Deficient Mice. Front Physiol. 2016 Nov 17;7:545. eCollection 2016. PubMed PMID: 27909409; PubMed Central PMCID: PMC5112267.
5: Cavallo A, Taurino F, Damiano F, Siculella L, Sardanelli AM, Gnoni A. Acute administration of 3,5-diiodo-L-thyronine to hypothyroid rats stimulates bioenergetic parameters in liver mitochondria. J Bioenerg Biomembr. 2016 Oct;48(5):521-529. Epub 2016 Nov 17. PubMed PMID: 27854029.
6: Coppola M, Cioffi F, Moreno M, Goglia F, Silvestri E. 3,5-diiodo-L-thyronine: A Possible Pharmacological Agent? Curr Drug Deliv. 2016;13(3):330-8. Review. PubMed PMID: 26593437.
7: Vatner DF, Snikeris J, Popov V, Perry RJ, Rahimi Y, Samuel VT. 3,5 Diiodo-L-Thyronine (T2) Does Not Prevent Hepatic Steatosis or Insulin Resistance in Fat-Fed Sprague Dawley Rats. PLoS One. 2015 Oct 20;10(10):e0140837. doi: 10.1371/journal.pone.0140837. eCollection 2015. PubMed PMID: 26485433; PubMed Central PMCID: PMC4618341.
8: Lombardi A, Senese R, De Matteis R, Busiello RA, Cioffi F, Goglia F, Lanni A. 3,5-Diiodo-L-thyronine activates brown adipose tissue thermogenesis in hypothyroid rats. PLoS One. 2015 Feb 6;10(2):e0116498. doi: 10.1371/journal.pone.0116498. eCollection 2015. PubMed PMID: 25658324; PubMed Central PMCID: PMC4319745.
9: Silvestri E, Coppola M, Cioffi F, Goglia F. Proteomic approaches for the study of tissue specific effects of 3,5,3'-triiodo-L-thyronine and 3,5-diiodo-L-thyronine in conditions of altered energy metabolism. Front Physiol. 2014 Dec 17;5:491. doi: 10.3389/fphys.2014.00491. eCollection 2014. Review. PubMed PMID: 25566089; PubMed Central PMCID: PMC4269122.
10: Hernandez A. 3,5-diiodo-L-thyronine (t2) in dietary supplements: what are the physiological effects? Endocrinology. 2015 Jan;156(1):5-7. doi: 10.1210/en.2014-1933. PubMed PMID: 25526549; PubMed Central PMCID: PMC4272398.
11: Jonas W, Lietzow J, Wohlgemuth F, Hoefig CS, Wiedmer P, Schweizer U, Köhrle J, Schürmann A. 3,5-Diiodo-L-thyronine (3,5-t2) exerts thyromimetic effects on hypothalamus-pituitary-thyroid axis, body composition, and energy metabolism in male diet-induced obese mice. Endocrinology. 2015 Jan;156(1):389-99. doi: 10.1210/en.2014-1604. PubMed PMID: 25322465; PubMed Central PMCID: PMC4272399.
12: Grasselli E, Voci A, Canesi L, Salis A, Damonte G, Compalati AD, Goglia F, Gallo G, Vergani L. 3,5-diiodo-L-thyronine modifies the lipid droplet composition in a model of hepatosteatosis. Cell Physiol Biochem. 2014;33(2):344-56. doi: 10.1159/000356674. Epub 2014 Feb 5. PubMed PMID: 24525903.
13: Markova N, Chernopiatko A, Schroeter CA, Malin D, Kubatiev A, Bachurin S, Costa-Nunes J, Steinbusch HM, Strekalova T. Hippocampal gene expression of deiodinases 2 and 3 and effects of 3,5-diiodo-L-thyronine T2 in mouse depression paradigms. Biomed Res Int. 2013;2013:565218. doi: 10.1155/2013/565218. Epub 2013 Dec 10. PubMed PMID: 24386638; PubMed Central PMCID: PMC3872397.
14: Rochira A, Damiano F, Marsigliante S, Gnoni GV, Siculella L. 3,5-Diiodo-l-thyronine induces SREBP-1 proteolytic cleavage block and apoptosis in human hepatoma (Hepg2) cells. Biochim Biophys Acta. 2013 Dec;1831(12):1679-89. doi: 10.1016/j.bbalip.2013.08.003. Epub 2013 Aug 13. PubMed PMID: 23948263.
15: Shang G, Gao P, Zhao Z, Chen Q, Jiang T, Zhang N, Li H. 3,5-Diiodo-l-thyronine ameliorates diabetic nephropathy in streptozotocin-induced diabetic rats. Biochim Biophys Acta. 2013 May;1832(5):674-84. doi: 10.1016/j.bbadis.2013.01.023. Epub 2013 Feb 8. PubMed PMID: 23416120.
16: Cavallo A, Priore P, Gnoni GV, Papa S, Zanotti F, Gnoni A. 3,5-Diiodo-L-thyronine administration to hypothyroid rats rapidly enhances fatty acid oxidation rate and bioenergetic parameters in liver cells. PLoS One. 2013;8(1):e52328. doi: 10.1371/journal.pone.0052328. Epub 2013 Jan 4. PubMed PMID: 23308110; PubMed Central PMCID: PMC3537720.
17: Antonelli A, Fallahi P, Ferrari SM, Di Domenicantonio A, Moreno M, Lanni A, Goglia F. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects. J Biol Regul Homeost Agents. 2011 Oct-Dec;25(4):655-60. PubMed PMID: 22217997.
18: Grasselli E, Voci A, Demori I, Canesi L, De Matteis R, Goglia F, Lanni A, Gallo G, Vergani L. 3,5-Diiodo-L-thyronine modulates the expression of genes of lipid metabolism in a rat model of fatty liver. J Endocrinol. 2012 Feb;212(2):149-58. doi: 10.1530/JOE-11-0288. Epub 2011 Nov 22. PubMed PMID: 22107956.
19: de Lange P, Cioffi F, Senese R, Moreno M, Lombardi A, Silvestri E, De Matteis R, Lionetti L, Mollica MP, Goglia F, Lanni A. Nonthyrotoxic prevention of diet-induced insulin resistance by 3,5-diiodo-L-thyronine in rats. Diabetes. 2011 Nov;60(11):2730-9. doi: 10.2337/db11-0207. Epub 2011 Sep 16. PubMed PMID: 21926273; PubMed Central PMCID: PMC3198093.
20: Cavallo A, Gnoni A, Conte E, Siculella L, Zanotti F, Papa S, Gnoni GV. 3,5-diiodo-L-thyronine increases FoF1-ATP synthase activity and cardiolipin level in liver mitochondria of hypothyroid rats. J Bioenerg Biomembr. 2011 Aug;43(4):349-57. doi: 10.1007/s10863-011-9366-3. Epub 2011 Jul 8. PubMed PMID: 21739248.

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